

4-(4-Fluorophenyl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Fluorophenyl)benzoic acid

Cat. No.: B1304070

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CAS Number: 5731-10-2

This technical guide provides an in-depth overview of **4-(4-Fluorophenyl)benzoic acid**, a versatile building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and biological applications, supplemented with experimental protocols and pathway diagrams.

Physicochemical and Spectroscopic Data

4-(4-Fluorophenyl)benzoic acid is a biphenyl carboxylic acid derivative characterized by the presence of a fluorine atom on one of the phenyl rings. This substitution significantly influences its electronic properties and biological activity.

Table 1: Physicochemical Properties of **4-(4-Fluorophenyl)benzoic acid**

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 5731-10-2 | [1] |
| Molecular Formula | C ₁₃ H ₉ FO ₂ | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 224-228 °C | |
| Solubility | Soluble in DMSO and methanol. | |
| pKa | ~4.5 | |

Table 2: Spectroscopic Data for **4-(4-Fluorophenyl)benzoic acid**

| Spectrum Type | Key Peaks/Shifts |
|---|--|
| ¹ H NMR (DMSO-d ₆ , 400 MHz) | δ 13.15 (s, 1H, COOH), 8.08 (d, J=8.4 Hz, 2H, Ar-H), 7.82 (dd, J=8.8, 5.6 Hz, 2H, Ar-H), 7.74 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (t, J=8.8 Hz, 2H, Ar-H). |
| ¹³ C NMR (DMSO-d ₆ , 100 MHz) | δ 167.2, 163.8 (d, J=247.5 Hz), 143.8, 136.2 (d, J=3.0 Hz), 131.2, 129.5 (d, J=8.2 Hz), 129.3, 127.1, 116.0 (d, J=21.6 Hz). |
| IR (KBr, cm ⁻¹) | 3100-2500 (br, O-H), 1685 (C=O), 1605, 1520 (C=C, aromatic), 1230 (C-F). |
| Mass Spectrum (EI) | m/z 216 (M ⁺), 199, 170, 152, 95. |

Synthesis of 4-(4-Fluorophenyl)benzoic acid

The most common and efficient method for the synthesis of **4-(4-Fluorophenyl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of **4-(4-Fluorophenyl)benzoic acid** from 4-bromobenzoic acid and 4-fluorophenylboronic acid.

Materials:

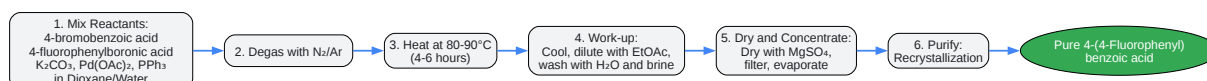
- 4-bromobenzoic acid
- 4-fluorophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), 1M

Procedure:

- To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
- Add a 4:1 mixture of 1,4-dioxane and water.
- Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization.
- Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure **4-(4-Fluorophenyl)benzoic acid**.

Workflow Diagram:



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General workflow for the Suzuki-Miyaura synthesis.

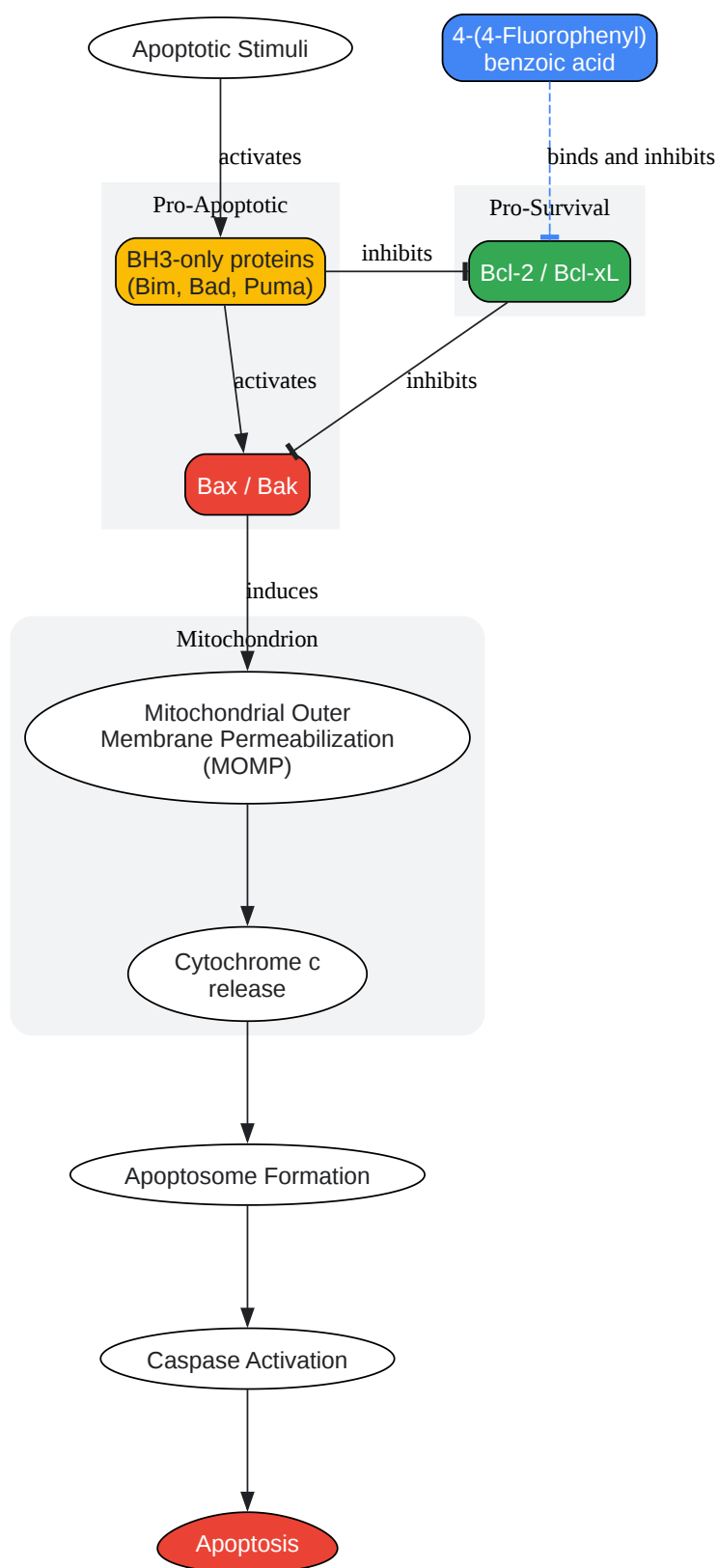
Applications in Drug Development

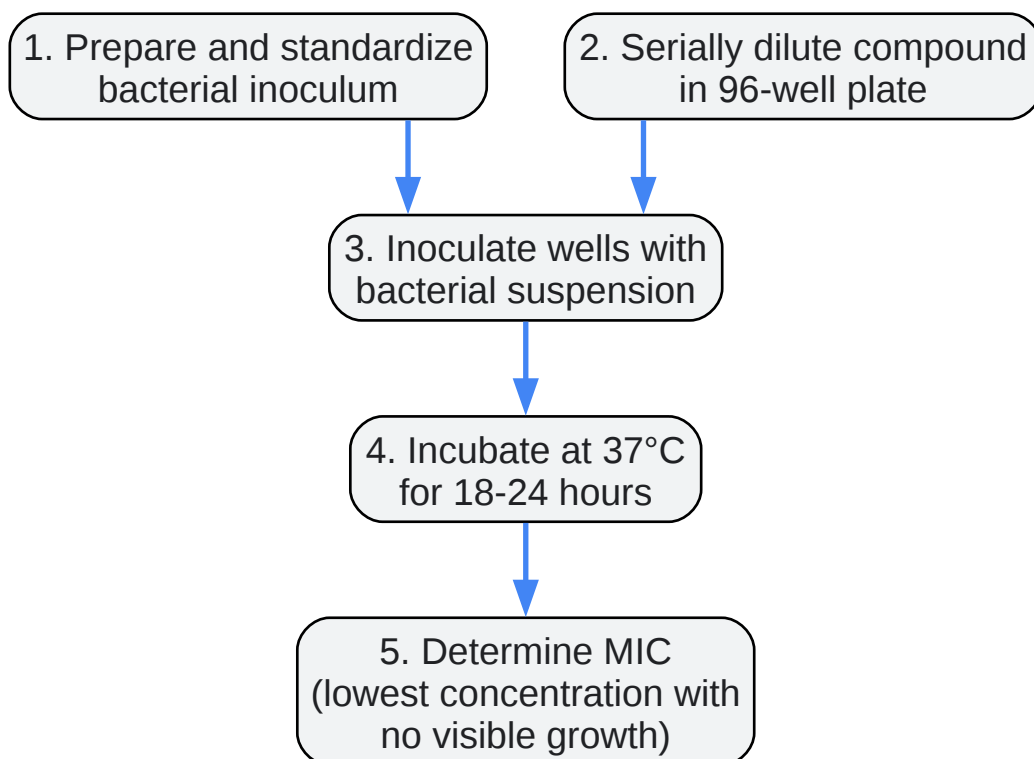
4-(4-Fluorophenyl)benzoic acid serves as a key intermediate in the development of novel therapeutic agents due to its structural features. The fluorinated biphenyl moiety can enhance metabolic stability and binding affinity to biological targets.

Anticancer Activity: Targeting the Bcl-2 Family

4-(4-Fluorophenyl)benzoic acid has been identified as a binder of the anti-apoptotic protein Bcl-2 with a dissociation constant (K_d) of 400 μM .^[2] Bcl-2 is a key regulator of the intrinsic apoptotic pathway and is often overexpressed in cancer cells, contributing to their survival. By binding to the BH3 groove of Bcl-2, small molecules can disrupt the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis.

Bcl-2 Signaling Pathway in Apoptosis:





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References

- 1. rsc.org [rsc.org]
- 2. 4-Fluorobenzoic acid(456-22-4) ¹H NMR spectrum [chemicalbook.com]
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